Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene structure
94581-95-0 structure
Nombre del producto:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Número CAS:94581-95-0
MF:C12H7BrS3
Megavatios:327.28297829628
CID:815845
PubChem ID:185352

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Propiedades químicas y físicas

Nombre e identificación

    • 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
    • 2-Bromoterthiophene
    • 2-bromo-2,2',5',2"-terthiophene
    • 5-Brom-[6]chinolylamin
    • 5-Brom-6-aminochinolin
    • 5-bromo-[6]quinolylamine
    • 5-bromo-<2,2',5',2''>-terthiophene
    • 5-bromo-2,2':5',2''-terthienyl
    • 5-bromo-quinolin-6-ylamine
    • 6-amino-5-bromoquinoline
    • 6-Quinolinamine,5-bromo-(9CI)
    • 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
    • 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
    • 2-Bromo-5,2′:5′,2′′-terthiophene
    • 5-Bromo-α-terthienyl
    • .alpha.-T Br deriv.
    • SCHEMBL498603
    • 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
    • 5-Bromo-2,2':5',2'-terthiophene
    • 2,2':5',2''-Terthiophene, 5-bromo-
    • 2-Bromo-terthiophene
    • DTXSID70915435
    • 5-bromo-2,2':5',2''-terthiophene
    • AS-39318
    • MFCD03414677
    • 5-Bromo-2,2':5',2''-terthiophene, 97%
    • 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
    • HNMURGGRBMOMLO-UHFFFAOYSA-N
    • 94581-95-0
    • AKOS024405377
    • MDL: MFCD03414677
    • Renchi: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
    • Clave inchi: HNMURGGRBMOMLO-UHFFFAOYSA-N
    • Sonrisas: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

Atributos calculados

  • Calidad precisa: 326.89700
  • Masa isotópica única: 325.88933g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 2
  • Complejidad: 248
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 84.7Ų
  • Xlogp3: 5.4

Propiedades experimentales

  • PSA: 81.78000
  • Logp: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Código de categoría de peligro: 25-37/38-41
  • Instrucciones de Seguridad: 26-39-45
  • Señalización de mercancías peligrosas: T

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A2B Chem LLC
AC92686-250mg
2-BRomoterthiophene
94581-95-0 95%
250mg
$59.00 2024-07-18
Crysdot LLC
CD11006467-250mg
2-BRomoterthiophene
94581-95-0 95+%
250mg
$410 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750145-100mg
5-Bromo-2,2':5',2''-terthiophene
94581-95-0 98%
100mg
¥340.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750145-1g
5-Bromo-2,2':5',2''-terthiophene
94581-95-0 98%
1g
¥1736.00 2024-04-24
abcr
AB455957-250mg
2-Bromo-terthiophene; .
94581-95-0
250mg
€180.20 2024-08-03
1PlusChem
1P006AGE-5g
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
94581-95-0 95%
5g
$667.00 2023-12-15
1PlusChem
1P006AGE-1g
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
94581-95-0 95%
1g
$222.00 2023-12-15
A2B Chem LLC
AC92686-100mg
2-BRomoterthiophene
94581-95-0 95%
100mg
$31.00 2024-07-18
1PlusChem
1P006AGE-250mg
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
94581-95-0 95%
250mg
$80.00 2024-04-19
Alichem
A169006252-250mg
2-Bromo-terthiophene
94581-95-0 98%
250mg
$409.86 2023-08-31

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  24 h, rt
Referencia
Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer
Deepak, V. D.; Sundararajan, Pudupadi R., Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  24 h, rt
Referencia
Non-symmetrical oligothiophenes with 'incompatible' substituents
Didier, Delphine; Sergeyev, Sergey; Geerts, Yves Henri, Tetrahedron, 2007, 63(4), 941-946

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  2 min, rt; 2.5 h, 0 °C
Referencia
Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts
Leone, Amanda K.; Souther, Kendra D.; Vitek, Andrew K.; LaPointe, Anne M.; Coates, Geoffrey W. ; et al, Macromolecules (Washington, 2017, 50(23), 9121-9127

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: Indium trichloride ;  -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, 80 °C
Referencia
Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics
Montserrat Martinez, M.; Pena-Lopez, Miguel; Sestelo, Jose Perez; Sarandeses, Luis A., Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
Referencia
Base-promoted decarbonylation of bithiophene and terthiophene aldehydes
Mohanakrishnan, A. K.; Lakshmikantham, M. V.; Cava, M. P., Sulfur Letters, 1998, 21(6), 247-252

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referencia
3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers
John, Hermann; Bauer, Roland; Espindola, Pamela; Sonar, Prashant; Heinze, Juergen; et al, Angewandte Chemie, 2005, 44(16), 2447-2451

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  24 h, rt
Referencia
Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives
Zuo, Zhenyu; Sun, Hongjian; Li, Xiaoyan, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

Métodos de producción 8

Condiciones de reacción
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
Referencia
Preparation of α-quater-, α-sexi-, and α-octithiophenes
By Nakayama, Juzo et al, Heterocycles, 1987, 26(7), 1793-6

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ,  Chloroform ;  16 h, rt
Referencia
Preparation of thiophene compounds as antiinflammatory and antitumor agents
, United States, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Novel nucleoside analogues with fluorophores replacing the DNA base
Strassler, Christoph; Davis, Newton E.; Kool, Eric T., Helvetica Chimica Acta, 1999, 82(12), 2160-2171

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  10 min, rt
Referencia
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
Kim, Eun Jung; Jung, Kwang-Ju; Lee, In-Hye; Kim, Bo Ram; Kim, Jeum-Jong; et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referencia
Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes
Melucci, M.; Barbarella, G.; Zambianchi, M.; Di Pietro, P.; Bongini, A., Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  5 h, -20 °C; 90 min, -20 °C; 14 h, rt
Referencia
Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position
Rossi, Renzo; Carpita, Adriano; Ciofalo, Maurizio; Lippolis, Vito, Tetrahedron, 1991, 47(39), 8443-60

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  -20 °C; 20 h, -20 °C
Referencia
Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes
Zamoshchik, Natalia; Sheynin, Yana; Bendikov, Michael, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

Métodos de producción 16

Condiciones de reacción
Referencia
Preparation of thiophene derivatives as immunostimulants
, United States, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents
, Japan, , ,

Métodos de producción 18

Condiciones de reacción
Referencia
Selective synthesis of α-substituted oligothiophenes
Baauerle, Peter; Wuerthner, Frank; Goetz, Gunther; Effenberger, Franz, Synthesis, 1993, (11), 1099-103

Métodos de producción 19

Condiciones de reacción
Referencia
Preparation of terthienyls and analogs as phototoxic insecticides
, United States, , ,

Métodos de producción 20

Condiciones de reacción
Referencia
Preparation of thiophene derivatives as drugs
, United States, , ,

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
A1232151
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):220/641